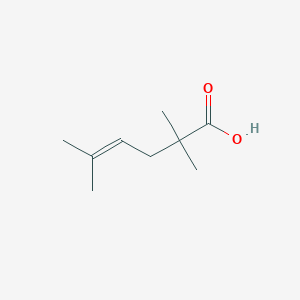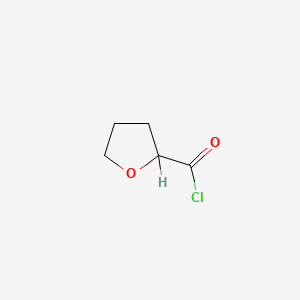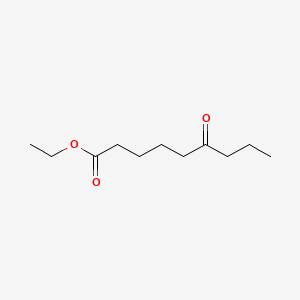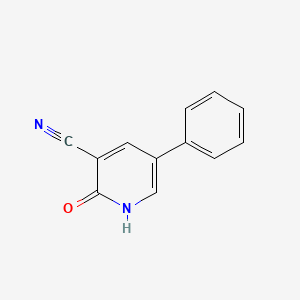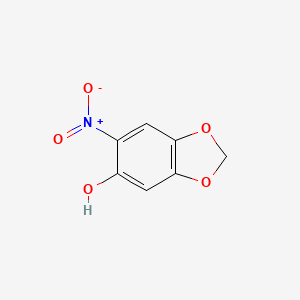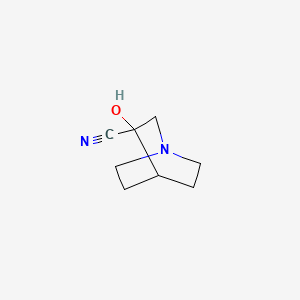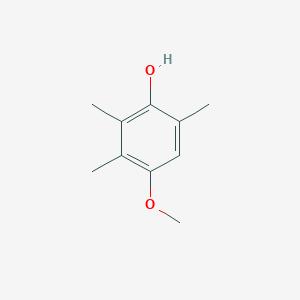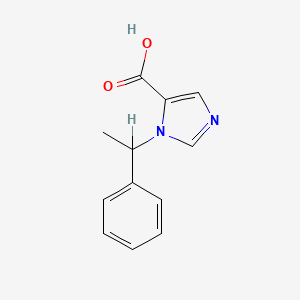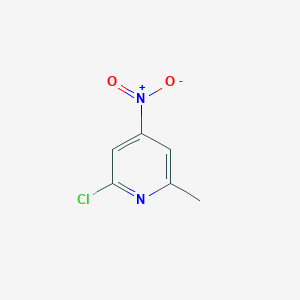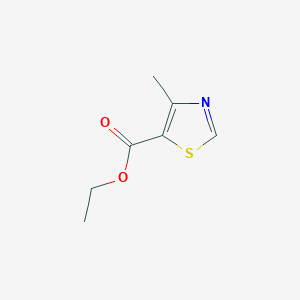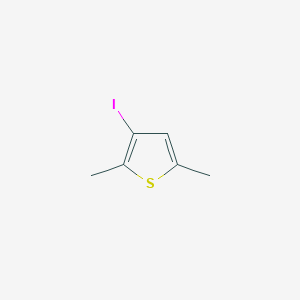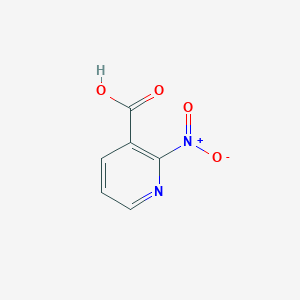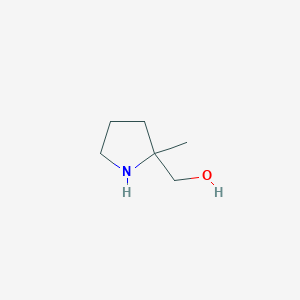
(2-Methylpyrrolidin-2-yl)methanol
説明
“(2-Methylpyrrolidin-2-yl)methanol” is an amino alcohol formed by the reduction of the amino acid proline . It is also a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .
Synthesis Analysis
The synthesis of “(2-Methylpyrrolidin-2-yl)methanol” involves the ring construction from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular formula of “(2-Methylpyrrolidin-2-yl)methanol” is C6H13NO . Its InChI code is 1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3 . The molecular weight is 115.17 g/mol .Physical And Chemical Properties Analysis
“(2-Methylpyrrolidin-2-yl)methanol” has a molecular weight of 115.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The exact mass is 115.099714038 g/mol . The topological polar surface area is 32.3 Ų .科学的研究の応用
Chiral Catalysis and Asymmetric Autocatalysis
(2-Methylpyrrolidin-2-yl)methanol has shown potential in the field of chiral catalysis and asymmetric autocatalysis. For example, its derivatives, such as Diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM), have been used as chiral catalysts in the addition of dialkylzincs to various aldehydes. This process yields secondary alcohols with high enantiomeric excesses, demonstrating the compound's effectiveness in enantio- and chemoselective catalysis (Soai & Shibata, 1997).
Polymer Synthesis
The anionic polymerization of derivatives like (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate can produce optically active polymers. These polymers exhibit a helical conformation and are capable of undergoing reversible helix-helix transitions in methanol solutions containing acid. Such properties highlight the compound's utility in creating polymers with specific optical activities (Okamoto, Nakano, Ono, & Hatada, 1991).
Organic Synthesis
The compound and its derivatives are useful in organic synthesis. For instance, the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine has been achieved through the double reduction of cyclic sulfonamide precursors. This illustrates the compound's role in constructing complex molecules, where it acts as an aryl donor and an N-protecting group (Evans, 2007).
Asymmetric Synthesis
(2-Methylpyrrolidin-2-yl)methanol derivatives have been used in asymmetric synthesis. For example, the reaction of meso-2,4-hexadien-1,6-dial Fe(CO)3 complex with alkylzincs in the presence of (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl) methanol proceeded with high enantiotopic group- and face-selectivity, demonstrating its utility in producing optically active complexes (Takemoto et al., 1996).
Catalytic Asymmetric Addition
The compound has been evaluated for its role in the catalytic asymmetric addition of organozinc reagents to aldehydes. Studies show that using certain derivatives of (2-Methylpyrrolidin-2-yl)methanol can achieve enantioselectivity up to 98.4% in these reactions. This underscores its potential as a chiral ligand in asymmetric synthesis (Wang et al., 2008).
Safety And Hazards
“(2-Methylpyrrolidin-2-yl)methanol” has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H227, H315, H319, H335 . The precautionary statements are P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
将来の方向性
The pyrrolidine ring, which is a part of “(2-Methylpyrrolidin-2-yl)methanol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on “(2-Methylpyrrolidin-2-yl)methanol” could involve the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
(2-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOWRJDUPYOCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305610 | |
| Record name | 2-Methyl-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyrrolidin-2-yl)methanol | |
CAS RN |
955029-45-5 | |
| Record name | 2-Methyl-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955029-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



